molecular formula C10H9NO2 B2866442 Methyl (2S)-2-isocyano-2-phenylacetate CAS No. 1112970-98-5

Methyl (2S)-2-isocyano-2-phenylacetate

Cat. No.: B2866442
CAS No.: 1112970-98-5
M. Wt: 175.187
InChI Key: SKSIHYZCBHLEOB-VIFPVBQESA-N
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Description

Historical Development of Isocyanide Chemistry

Early Discoveries and Fundamental Reactivity Principles

The journey of isocyanide chemistry began in the mid-19th century. In 1859, Lieke reported the formation of allyl isocyanide from the reaction of allyl iodide and silver cyanide. nih.gov This was soon followed by the development of classical isocyanide syntheses by Gautier and Hoffmann in 1867. nih.gov For much of the following century, the notoriously unpleasant odor of volatile isocyanides limited their investigation. nih.gov A significant breakthrough occurred in 1958 when isocyanides became more generally accessible through the dehydration of formylamines, a development that spurred a renaissance in the exploration of their chemistry. nih.gov

The isocyanide functional group (-N≡C) is characterized by a carbon atom with a lone pair of electrons and a formal positive charge on the nitrogen atom, existing in resonance with a zwitterionic form. This electronic configuration imparts a unique dual reactivity to isocyanides. The carbon atom can act as a potent nucleophile, while also exhibiting electrophilic character, making it a versatile building block in organic synthesis.

Evolution of Multicomponent Reactions (MCRs) Involving Isocyanides

Perhaps the most significant contribution of isocyanides to synthetic chemistry lies in their central role in multicomponent reactions (MCRs). These reactions, in which three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, offer remarkable efficiency and atom economy.

The first major isocyanide-based MCR was the Passerini reaction , discovered by Mario Passerini in 1921. researchgate.netacs.org This three-component reaction involves the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. researchgate.netacs.org

A pivotal advancement came in 1959 with the discovery of the Ugi reaction by Ivar Ugi. acs.orglookchem.com This four-component reaction brings together a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. acs.orglookchem.com The Ugi reaction, known for its high yields and broad substrate scope, revolutionized the field of MCRs and has found extensive applications in combinatorial chemistry and drug discovery. acs.orglookchem.com The development of these MCRs transformed isocyanides from chemical curiosities into powerful tools for the rapid construction of complex molecular architectures.

Significance of α-Isocyanoacetate Esters in Organic Synthesis

Within the broader class of isocyanides, α-isocyanoacetate esters have emerged as particularly valuable synthetic intermediates. Their structure, which combines the isocyanide functionality with an ester group on the adjacent carbon, endows them with a unique and powerful set of reactive properties.

Dual Electrophilic and Nucleophilic Reactivity

The α-isocyanoacetate ester scaffold perfectly exemplifies the dual reactivity inherent to isocyanides. The isocyanide carbon itself is electrophilic and can be attacked by nucleophiles, a reactivity that is often exploited in cycloaddition reactions. nih.govacs.org

Conversely, the presence of the adjacent ester group significantly increases the acidity of the α-proton. Deprotonation with a base generates a stabilized carbanion, which is a potent nucleophile. nih.gov This nucleophilic center readily participates in a variety of carbon-carbon bond-forming reactions, including alkylations and Michael additions. This ability to act as both an electrophile and, upon deprotonation, a nucleophile makes α-isocyanoacetate esters highly versatile reagents in organic synthesis.

Role as Masked α-Amino Acid Precursors

One of the most powerful applications of α-isocyanoacetate esters is their use as "masked" α-amino acid precursors. nih.gov The isocyanide group can be readily hydrolyzed under acidic conditions to the corresponding primary amine. nih.govacs.org This transformation allows for the introduction of an amino group at a late stage in a synthetic sequence, after the carbon skeleton has been assembled.

This strategy is particularly advantageous as it allows for the construction of complex and sterically hindered α-amino acid derivatives that would be difficult to access through traditional methods. The ability to perform various chemical transformations on the α-isocyanoacetate backbone before unmasking the amino group provides a flexible and efficient route to a wide range of non-proteinogenic amino acids, which are of significant interest in medicinal chemistry and peptide science. nih.govacs.org

Specific Focus on Methyl (2S)-2-Isocyano-2-phenylacetate

A prominent example within the family of α-isocyanoacetate esters is this compound. This chiral compound incorporates a phenyl group at the α-position, introducing a stereocenter that is crucial for the synthesis of enantiomerically pure α-amino acids and their derivatives.

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₁₀H₉NO₂
Molar Mass 175.19 g/mol
Chirality (S)-enantiomer
Key Functional Groups Isocyanide, Ester, Phenyl

The (S)-configuration of this molecule makes it a valuable building block in asymmetric synthesis, allowing for the preparation of optically active compounds. Its reactivity mirrors that of other α-isocyanoacetate esters, participating in both nucleophilic and electrophilic transformations. The presence of the phenyl group influences the reactivity and stereoselectivity of these reactions. The development of synthetic routes to and the exploration of the applications of this compound continue to be active areas of research, driven by the demand for enantiopure α-amino acids in the pharmaceutical and life sciences industries.

Rationale for Chiral α-Isocyanoacetate Investigation

The investigation into chiral α-isocyanoacetates, such as this compound, is driven by the critical importance of stereochemistry in the biological and medicinal sciences. Many biologically active molecules, particularly pharmaceuticals, are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. Often, only one enantiomer (the eutomer) exhibits the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause adverse effects.

Consequently, modern organic synthesis places a strong emphasis on asymmetric synthesis—the selective production of a single enantiomer. researchgate.net Chiral α-isocyanoacetates serve as valuable chiral building blocks in this endeavor. By starting with an enantiomerically pure isocyanoacetate, chemists can transfer that chirality to a more complex product molecule, controlling the three-dimensional arrangement of atoms in the final structure. This approach is fundamental to creating stereochemically defined molecules for pharmaceutical development and other applications where precise molecular geometry is essential. nih.gov

Overview of Research Trajectories

Research involving this compound and related chiral α-isocyanoacetates has followed several key trajectories, primarily leveraging their utility in asymmetric synthesis.

Multicomponent Reactions (MCRs): A dominant area of research is the application of chiral isocyanides in isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions. researchgate.net These reactions are highly atom-economical and allow for the rapid generation of molecular diversity from simple starting materials. researchgate.net

Passerini Reaction: A three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acyloxy carboxamides. nih.govnih.gov

Ugi Reaction: A four-component reaction between a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide, yielding α-acylamino amides. nih.govbeilstein-journals.org

When a chiral isocyanoacetate is used in these reactions, it can induce diastereoselectivity, leading to the preferential formation of one diastereomer of the product over others. This is a powerful strategy for constructing complex, peptide-like molecules with controlled stereochemistry. beilstein-journals.org

Cycloaddition Reactions: Another significant research avenue involves the use of α-isocyanoacetates in cycloaddition reactions. In these reactions, the isocyanoacetate can act as a formal 1,3-dipole precursor. nih.gov For instance, they participate in highly stereoselective [3+2] cycloaddition reactions with various electron-deficient alkenes or other dipolarophiles. nih.govacs.org These processes, often catalyzed by chiral metal complexes (e.g., copper or silver), provide efficient access to highly functionalized, enantiomerically enriched five-membered heterocyclic rings, such as pyrrolidines and dihydropyrroles. researchgate.netacs.orgacs.org This methodology is crucial for synthesizing complex natural products and pharmacologically relevant scaffolds.

Synthesis of α-Amino Acid Derivatives: α-Isocyanoacetates are well-established precursors for the synthesis of α-amino acids and their derivatives. The isocyano group can be hydrolyzed under acidic conditions to an amino group. Therefore, stereoselective alkylation or other modifications of a chiral α-isocyanoacetate, followed by hydrolysis, provides a direct route to non-proteinogenic, enantiomerically pure α-amino acids. These are important components of many pharmaceuticals and peptidomimetics. researchgate.net

Data Tables

Table 1: Properties of this compound

Property Value
CAS Number 39533-32-9 achemblock.com
Molecular Formula C₁₀H₉NO₂ achemblock.com
Molecular Weight 175.19 g/mol achemblock.com
IUPAC Name This compound

| SMILES | [C-]#[N+]C(C@@HC(OC)=O) |

Table 2: General Scheme of Isocyanide-Based Multicomponent Reactions

Reaction Components General Product
Passerini 3-Component Reaction Isocyanide, Aldehyde/Ketone, Carboxylic Acid α-Acyloxy Carboxamide nih.gov

| Ugi 4-Component Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid, Primary Amine | α-Acylamino Amide nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-isocyano-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7,9H,2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSIHYZCBHLEOB-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of Methyl 2s 2 Isocyano 2 Phenylacetate

Fundamental Reactivity of the Isocyanide Moiety

The isocyanide functional group (-N≡C) in methyl (2S)-2-isocyano-2-phenylacetate is characterized by its unique electronic structure, which imparts both nucleophilic and electrophilic properties to the terminal carbon atom. This duality governs its reactivity in a wide array of chemical transformations.

The carbon atom of the isocyanide group in this compound exhibits significant nucleophilic character. This arises from the lone pair of electrons on the carbon, making it reactive towards electrophiles. This nucleophilicity is a key factor in its participation in various addition reactions. For instance, in the presence of a suitable electrophile, the isocyanide carbon can initiate a nucleophilic attack, leading to the formation of a new carbon-carbon bond. This behavior is fundamental to its role in multicomponent reactions such as the Passerini and Ugi reactions.

The nucleophilicity of the isocyanide carbon can be represented by its resonance structures, which show a partial negative charge on the carbon atom. This inherent nucleophilicity allows it to react with a variety of electrophiles, including aldehydes, ketones, and imines.

While the isocyanide carbon is inherently nucleophilic, the isocyanide group as a whole can be activated to become more susceptible to nucleophilic attack. This activation is typically achieved through the coordination of a Lewis acid or a Brønsted acid to the nitrogen atom. Such coordination enhances the electrophilicity of the isocyanide carbon, making it more reactive towards nucleophiles.

In the context of multicomponent reactions, the electrophilic activation of the isocyanide group is a crucial step. For example, in the Ugi reaction, the protonation of the initially formed imine generates an iminium ion, which then acts as an electrophile for the nucleophilic isocyanide carbon. The resulting nitrilium ion is a highly electrophilic intermediate that is readily attacked by a nucleophile, such as a carboxylate anion.

Role of the α-Acidic Proton

The presence of a hydrogen atom on the carbon adjacent to both the phenyl ring and the isocyanide group in this compound plays a critical role in its reactivity. This α-proton is acidic and its removal leads to the formation of a stabilized carbanion.

Under basic conditions, the α-proton of this compound can be abstracted to form a resonance-stabilized enolate. masterorganicchemistry.commnstate.edubham.ac.uklibretexts.orgucsb.edu This enolate is a versatile nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol-type reactions. mnstate.edu The formation of the enolate is a key step in many synthetic applications of this compound.

Furthermore, the deprotonated intermediate can also exhibit 1,3-dipolar character. This behavior is particularly relevant in cycloaddition reactions, where the 1,3-dipole can react with various dipolarophiles to form five-membered heterocyclic rings. This reactivity expands the synthetic utility of this compound beyond its use in multicomponent reactions.

Mechanistic Pathways in Multicomponent Reactions

This compound is a key component in several important multicomponent reactions (MCRs), most notably the Passerini and Ugi reactions. These reactions are powerful tools for the rapid synthesis of complex molecules from simple starting materials in a single step.

The general mechanism of the Passerini reaction involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is believed to proceed through a concerted or stepwise pathway, depending on the reaction conditions. In a plausible concerted mechanism, the carbonyl compound and the carboxylic acid form a hydrogen-bonded adduct, which then reacts with the isocyanide in a trimolecular step. nih.gov This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acyloxy amide product.

The Ugi reaction is a four-component reaction between a carboxylic acid, an aldehyde or ketone, an amine, and an isocyanide. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org The generally accepted mechanism begins with the formation of an imine from the aldehyde or ketone and the amine. wikipedia.orgbeilstein-journals.org The carboxylic acid then protonates the imine to form an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. wikipedia.org This results in the formation of a nitrilium ion intermediate, which is then trapped by the carboxylate anion. beilstein-journals.orgmdpi.com A final Mumm rearrangement leads to the formation of the characteristic bis-amide product. wikipedia.org

The stereochemistry of the starting material, being the (2S)-enantiomer, can influence the stereochemical outcome of these reactions, potentially leading to the formation of diastereomeric products. The precise stereochemical course is dependent on the specific reactants and reaction conditions employed.

Ugi Reaction Mechanism and Intermediates (e.g., nitrilium ions, hemiaminals)

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reactions, enabling the synthesis of α-acylamino amides from an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide, such as this compound. beilstein-journals.orgbeilstein-journals.orgnih.gov This reaction is typically favored in polar protic solvents like methanol (B129727) or ethanol. beilstein-journals.orgbeilstein-journals.org

The generally accepted mechanism proceeds through a series of reversible steps, culminating in an irreversible rearrangement. beilstein-journals.org The initial step involves the condensation of the amine and the carbonyl compound to form an imine. beilstein-journals.org The carboxylic acid then protonates the imine, forming an activated iminium ion. nih.gov This electrophilic iminium ion is then attacked by the nucleophilic terminal carbon of the isocyanide. beilstein-journals.orgnih.gov

This crucial step generates a highly reactive nitrilium ion intermediate. beilstein-journals.org The carboxylate anion subsequently adds to this nitrilium ion, forming an α-adduct. beilstein-journals.orgbeilstein-journals.org The entire reaction sequence is driven to completion by the final, irreversible step known as the Mumm rearrangement, where the acyl group transfers from the oxygen to the nitrogen atom, yielding the stable bis-amide product. beilstein-journals.org

An alternative mechanistic pathway considers a hemiaminal as the key intermediate. nih.gov While the ionic mechanism involving the nitrilium ion is widely cited, particularly in polar protic solvents, the exact course of the stereocenter-generating step is not fully understood. nih.govthieme-connect.de

Table 1: Key Stages of the Ugi Reaction Mechanism

Stage Description Key Intermediates
1. Imine Formation Condensation of an amine and a carbonyl compound. Imine, Iminium ion
2. Nucleophilic Attack The isocyanide attacks the activated iminium ion. Nitrilium ion
3. Second Addition The carboxylate anion adds to the nitrilium ion. α-Adduct (Imidate)
4. Rearrangement Irreversible Mumm rearrangement. α-Acylamino amide (Final Product)

Passerini Reaction Mechanism

The Passerini three-component reaction (P-3CR) is the oldest isocyanide-based multicomponent reaction, combining an isocyanide, a carbonyl compound, and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgnih.govorganic-chemistry.org Unlike the Ugi reaction, it is typically performed in aprotic solvents. wikipedia.orgorganic-chemistry.org The mechanism of the Passerini reaction is dependent on the solvent polarity and reactant concentrations. wikipedia.orgchemistnotes.com

Two primary mechanisms are proposed:

Concerted Mechanism: In aprotic, non-polar solvents and at high reactant concentrations, the reaction is believed to proceed through a concerted, non-ionic pathway. nih.govorganic-chemistry.orgchemistnotes.com This mechanism involves a trimolecular reaction where a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound reacts with the isocyanide via a cyclic transition state. nih.govnih.gov This is followed by an α-addition of the carbonyl and carboxylate groups to the isocyanide, forming an imidate intermediate which then undergoes a Mumm rearrangement to yield the final product. nih.govwikipedia.org

Ionic Mechanism: In polar solvents, an ionic mechanism is favored. wikipedia.orgchemistnotes.com The reaction begins with the protonation of the carbonyl compound by the carboxylic acid. wikipedia.orgchemistnotes.com The isocyanide then performs a nucleophilic addition to the activated carbonyl, forming a nitrilium ion intermediate. wikipedia.orgchemistnotes.com This is followed by the addition of the carboxylate anion to the nitrilium ion and subsequent acyl group transfer to furnish the α-acyloxy amide. wikipedia.orgchemistnotes.com

Table 2: Comparison of Passerini Reaction Mechanisms

Mechanism Solvent Conditions Key Features Intermediates
Concerted Aprotic, Non-polar Trimolecular reaction; Cyclic transition state Imidate
Ionic Polar (e.g., methanol, water) Stepwise addition; Protonation of carbonyl Nitrilium ion

Other Cycloaddition Mechanisms

The isocyanide functional group in this compound can participate in various cycloaddition reactions, which are powerful methods for constructing cyclic compounds. nih.gov These reactions involve the concerted formation of new sigma bonds from pi systems. fiveable.me Depending on the reacting partner, isocyanides can undergo several types of cycloadditions.

Common examples include:

[4+1] Cycloadditions: Isocyanides can react as the one-atom component with 1,3-dienes.

[3+2] Dipolar Cycloadditions: Isocyanides can react with 1,3-dipoles to form five-membered heterocyclic rings.

[2+2] Cycloadditions: These reactions typically involve the formation of a four-membered ring. fiveable.me The reaction of an isocyanide with a ketene (B1206846) is an example of a thermal [2+2] cycloaddition. libretexts.org Photochemical [2+2] cycloadditions are also a significant class of reactions for forming four-membered rings, though they often require one component to have a chromophore that can be electronically excited by light. libretexts.org

The specific participation of this compound in these reactions would depend on the reaction conditions and the nature of the cycloaddition partner. The reaction of imines with acyl isocyanates, for instance, can lead to either [2+2] or [4+2] cycloaddition products, proceeding through a zwitterionic iminium intermediate. chemrxiv.orgethz.ch

Specific Reactivity with Diverse Electrophiles and Nucleophiles

Reactions with Aldehydes and Ketones

The reactivity of this compound with aldehydes and ketones is most prominently featured in the context of the multicomponent Passerini and Ugi reactions. In these reactions, the carbonyl compound serves as the electrophilic component.

In the Passerini reaction , the isocyanide, carbonyl compound, and a carboxylic acid react to form an α-acyloxy amide. organic-chemistry.org Aldehydes are generally more reactive and give better yields than ketones, which can be sluggish, particularly if sterically hindered. nih.gov

In the Ugi reaction , the carbonyl compound first reacts with a primary amine to form an imine in situ, which is the actual electrophile that reacts with the isocyanide. beilstein-journals.orgnih.gov This four-component reaction produces an α-acylamino amide. nih.gov The presence of an extra hydrogen atom on the carbonyl carbon of aldehydes makes them generally easier to oxidize and often more reactive in these condensations than ketones. scribd.com

Reactions with Imines and Imine Derivatives

The reaction of this compound with imines and their derivatives is the central mechanistic step of the Ugi reaction. nih.gov The imine, formed from an amine and a carbonyl compound, is protonated by the carboxylic acid component to form a highly electrophilic iminium ion. nih.gov The isocyanide then acts as a nucleophile, attacking the iminium carbon to form a nitrilium ion intermediate, which is subsequently trapped by the carboxylate. nih.gov

In the absence of a trapping agent like a carboxylic acid, the direct reaction between an isocyanide and an imine can lead to different products. nih.gov Under Lewis acid catalysis, a sequential process involving the attack of two isocyanide units on the imine can occur, leading to the formation of bis(imino)azetidines (four-membered rings). nih.gov The reaction pathway is highly dependent on the specific reactants and conditions, and other outcomes, such as the formation of α-amino-amidines, have also been reported. nih.gov The reaction of imines with acyl isocyanates can also proceed via [2+2] or [4+2] cycloaddition pathways. chemrxiv.orgresearchgate.net

Advanced Applications in Asymmetric Organic Synthesis

Methyl (2S)-2-Isocyano-2-phenylacetate as a Chiral Building Block

The inherent chirality of this compound makes it an excellent starting material for the synthesis of enantiomerically enriched compounds. The isocyano group serves as a reactive handle for a variety of transformations, while the phenyl group and the ester functionality can be further modified, providing access to a diverse range of molecular scaffolds.

Chiral α,α-disubstituted α-amino acids are of significant interest in medicinal chemistry and materials science due to their ability to induce conformational constraints in peptides and other polymers. nih.gov this compound provides a direct route to these valuable compounds through electrophilic substitution at the α-carbon.

A notable application is the synthesis of α,α-diaryl-α-amino acid precursors. In a recently developed methodology, this compound undergoes a silver-catalyzed conjugate addition to o-quinone diimides. This reaction proceeds with high efficiency and regioselectivity, affording α,α-diarylisocyano esters in excellent yields. The reaction is tolerant of various substituents on both the isocyanoacetate and the o-quinone diimide. Subsequent acid hydrolysis of the isocyano group furnishes the desired α,α-diaryl-α-amino esters.

Table 1: Scope of the Silver-Catalyzed Arylation of α-Aryl Isocyanoacetates

EntryIsocyanoacetate (1)o-Quinone Diimide (2)Product (3)Yield (%)
1Methyl 2-isocyano-2-phenylacetate (1a)o-Benzoquinone diimide (2a)3aa99
2tert-Butyl 2-isocyano-2-phenylacetate (1b)o-Benzoquinone diimide (2a)3ba73
3Methyl 2-isocyano-2-(4-methoxyphenyl)acetate (1c)o-Benzoquinone diimide (2a)3ca99
4Methyl 2-(4-chlorophenyl)-2-isocyanoacetate (1d)o-Benzoquinone diimide (2a)3da99

Data compiled from a 2023 Organic Letters publication.

The synthesis of α,α-disubstituted α-amino acid derivatives from this compound inherently leads to the formation of fully substituted, or tetrasubstituted, carbon centers. The creation of such sterically congested stereocenters is a significant challenge in organic synthesis. The methodology described above, involving the arylation of isocyanoacetates, provides an effective solution for constructing tetrasubstituted carbon atoms bearing two aryl groups, an amino (or isocyano) group, and a carboxylate group. This approach is particularly valuable for accessing chiral quaternary carbons, which are key structural motifs in many biologically active molecules and pharmaceuticals.

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient and atom-economical processes. nih.govmdpi.comcbijournal.com The isocyano functionality of this compound makes it an ideal component for a variety of MCRs, most notably the Ugi four-component reaction.

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino carboxamides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.govmdpi.comnih.gov When a chiral component is used, the U-4CR can proceed with high diastereoselectivity. This compound, being a chiral isocyanide, can induce stereoselectivity in the Ugi reaction, leading to the formation of diastereomerically enriched products.

The stereochemical outcome of the Ugi reaction is often influenced by the nature of the other reactants, particularly the amine and the carbonyl compound. By carefully selecting chiral amines or aldehydes, it is possible to achieve high levels of diastereocontrol in the synthesis of complex peptide-like molecules. This approach allows for the rapid generation of libraries of structurally diverse and stereochemically defined compounds for biological screening.

Table 2: Illustrative Example of a Diastereoselective Ugi Reaction

AmineAldehydeCarboxylic AcidIsocyanideDiastereomeric Ratio
(R)-α-MethylbenzylamineIsobutyraldehydeAcetic AcidThis compound>95:5
Benzylamine(R)-2-PhenylpropionaldehydeAcetic AcidThis compound>90:10

This is a representative table based on general principles of diastereoselective Ugi reactions; specific experimental data for this compound in such reactions requires further targeted research.

Recent research has demonstrated the utility of isocyanoacetates, including derivatives of this compound, in novel four-component reactions (4CRs) for the diastereoselective synthesis of highly functionalized 3-isocyano-3,4-dihydro-2-pyridones. nih.govbohrium.comresearchgate.net This reaction involves the combination of a phosphonate, a nitrile, an aldehyde, and an isocyanoacetate. nih.gov

In this strategy, a 1-azadiene is generated in situ and subsequently trapped by the isocyanoacetate. The reaction proceeds with high diastereoselectivity, affording the dihydropyridinone products as single diastereomers in many cases. The resulting isocyano-substituted dihydropyridinones are valuable synthetic intermediates, as the isocyano group can be further elaborated to introduce additional molecular diversity. nih.govresearchgate.net This multicomponent approach provides a rapid and efficient entry to complex heterocyclic scaffolds with multiple stereocenters. nih.govbohrium.com

Synthesis of Complex Heterocycles via MCRs

This compound, a chiral isocyanide derived from phenylglycine, serves as a versatile C2-synthon in a variety of isocyanide-based multicomponent reactions (I-MCRs). Its unique reactivity allows for the efficient, one-pot construction of diverse and complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. This section explores the application of this reagent in the synthesis of several key heterocyclic systems.

Tetrazolopiperidinones

The synthesis of tetrazole-containing scaffolds, particularly 1,5-disubstituted tetrazoles, can be efficiently achieved through variations of the Ugi and Passerini multicomponent reactions where hydrazoic acid (or a safe surrogate like trimethylsilyl (B98337) azide (B81097), TMSN₃) replaces the carboxylic acid component. nih.govnih.gov These reactions provide a powerful platform for generating molecular complexity from simple starting materials.

One notable application is the Ugi-azide reaction for the construction of tetrazolopiperidinone cores. In a representative four-component reaction, an amine, a ketone or aldehyde, an isocyanide such as this compound, and an azide source are combined. The reaction proceeds through the formation of an iminium ion, which is trapped by the isocyanide to form a nitrilium intermediate. Subsequent capture by the azide anion and intramolecular cyclization yields the desired 1,5-disubstituted tetrazole product. A specific protocol for an ammonia-promoted one-pot synthesis of tetrazolopiperidinones via the Ugi reaction has been developed, highlighting the utility of this MCR in building complex heterocyclic systems. nih.gov

The Passerini-tetrazole three-component reaction (PT-3CR) offers another convergent route. beilstein-journals.orgbeilstein-journals.org This reaction involves an oxo component (aldehyde or ketone), an isocyanide, and an azide source. nih.gov The PT-3CR is particularly valuable for creating α-hydroxy-tetrazole derivatives, which can serve as versatile building blocks for further synthetic transformations. beilstein-journals.orgbeilstein-journals.org

Table 1: Representative Multicomponent Reactions for Tetrazole Synthesis This table is a generalized representation based on established MCRs for tetrazole synthesis.

MCR Type Components Key Intermediate Product Type
Ugi-Azide Amine, Carbonyl, Isocyanide, Azide (TMSN₃) Nitrilium Ion 1,5-Disubstituted Tetrazole

| Passerini-Tetrazole | Carbonyl, Isocyanide, Azide (TMSN₃) | α-Adduct | 5-(1-hydroxyalkyl)tetrazole |

Dihydroimidazoles

The application of this compound in multicomponent reactions for the direct synthesis of dihydroimidazoles is not as extensively documented as for other heterocycles. However, the general reactivity of isocyanides in MCRs suggests potential pathways. For instance, the Groebke–Blackburn–Bienaymé reaction, a well-known three-component reaction between an aldehyde, an amine-heterocycle, and an isocyanide, is a powerful method for synthesizing fused imidazoles. While typically applied to amino-azines, variations of this reaction could potentially be adapted for the synthesis of dihydroimidazole (B8729859) scaffolds.

Oxazoles

Oxazoles are fundamental heterocyclic motifs present in numerous natural products and pharmaceuticals. Isocyanide-based MCRs provide several efficient routes to substituted oxazoles. One of the most prominent methods is the van Leusen oxazole (B20620) synthesis, which traditionally uses tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an aldehyde. nih.govmdpi.com

While not using this compound directly, related multicomponent strategies have been developed for α-isocyanoacetates. A highly efficient method for synthesizing 4,5-disubstituted oxazoles involves the reaction of carboxylic acids with isocyanoacetates. nih.gov The process is mediated by a triflylpyridinium reagent, which activates the carboxylic acid in situ to form an acylpyridinium salt. This reactive intermediate is then trapped by the deprotonated isocyanoacetate, leading to a cyclization that forms the oxazole ring. nih.gov This approach is notable for its broad substrate scope and tolerance of sensitive functional groups. nih.gov Another study has focused on modulating the reactivity of α-isocyanoacetates in MCRs with aldehydes and methanol (B129727) to selectively produce 5-methoxyoxazoles.

Table 2: MCR for 4,5-Disubstituted Oxazole Synthesis Based on the methodology by Fleming et al. nih.gov

Component 1 Component 2 Activating Reagent Solvent Product
Thiazoles

Thiazole (B1198619) rings are another privileged scaffold in medicinal chemistry. The Ugi reaction can be adapted for thiazole synthesis by using a thioacid as the acidic component. researchgate.net In this Ugi four-component reaction (U-4CR), an aldehyde, an amine, an isocyanide, and a thioacid react to form an α-acylamino thioamide intermediate. beilstein-journals.org This intermediate can then undergo a subsequent acid-catalyzed cyclization and dehydration (a Hantzsch-type reaction) to yield the corresponding thiazole. acgpubs.org

A more direct approach involves using an isonitrile with a latent carbonyl group. For instance, an isocyanide bearing an acetal (B89532) group can be used in the Ugi reaction with a thioacid. The resulting endothiopeptide product can then be treated with reagents like TMSCl-NaI under microwave irradiation to facilitate both deprotection of the acetal and cyclization to the thiazole ring in a single step. researchgate.net This strategy demonstrates the power of combining MCRs with subsequent transformations to rapidly build complex heterocyclic structures. researchgate.net

Pyrroles

Polysubstituted pyrroles are core structures in many important biological molecules, including heme and various pharmaceuticals. Isocyanide-based multicomponent reactions (I-MCRs) have emerged as a highly effective and atom-economical strategy for their synthesis. rsc.orgrsc.orgresearchgate.net These one-pot procedures avoid the generation of waste from intermediate isolation and purification steps. rsc.org

A variety of MCRs have been developed for pyrrole (B145914) synthesis. orientjchem.org A common strategy involves the reaction of an isocyanide, an activated alkene (such as a dialkyl acetylenedicarboxylate), and an amine or other nitrogen source. beilstein-journals.org For example, an efficient synthesis of pyrrole-fused heterocycles proceeds through the reaction of cyclic imines, gem-diactivated olefins, and isocyanides under solvent- and catalyst-free conditions. beilstein-journals.org The proposed mechanism initiates with the nucleophilic attack of the isocyanide on the activated olefin to form a zwitterionic intermediate. This intermediate then reacts with the imine, followed by cyclization and proton transfer steps to afford the final fused pyrrole system. beilstein-journals.org The versatility of I-MCRs allows for the creation of vast libraries of structurally diverse pyrroles for drug discovery and materials science applications. rsc.orgresearchgate.net

Triazoles

The 1,2,3-triazole moiety is a highly valued structural unit, famous for its role as a stable amide bond isostere and its facile synthesis via "click chemistry". Multicomponent reactions provide access to substituted triazoles that complements traditional methods. The Ugi reaction can be coupled with a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in a sequential one-pot process. nih.gov In this approach, one of the Ugi components (e.g., the amine or carboxylic acid) is functionalized with either an azide or a terminal alkyne. The Ugi reaction proceeds first to assemble a complex scaffold, which is then subjected to CuAAC conditions to form the triazole ring. nih.gov

A more integrated approach is the Ugi-azide reaction, which can be tailored for triazole synthesis. While often used for tetrazoles, variations can lead to triazoles. For instance, the synthesis of tetrazole-triazole bis-heterocycles has been reported using a 2H-1,2,3-triazole aldehyde as the carbonyl component in an Ugi-azide reaction. mdpi.comsciforum.net This demonstrates the ability of I-MCRs to incorporate existing heterocyclic frameworks into more complex structures. These methods are prized for their mild reaction conditions and operational simplicity. mdpi.com

Benzo[e]rsc.orgnih.govoxazines

The synthesis of benzo[e] rsc.orgnih.govoxazines utilizing this compound through multicomponent reactions is not extensively documented in the scientific literature. While multicomponent reactions are a known strategy for the synthesis of various oxazine (B8389632) derivatives, the specific application of this chiral isocyanide to form the benzo[e] rsc.orgnih.govoxazine scaffold has not been prominently reported. General synthetic routes to related benzo[e] rsc.orgrsc.orgoxazines often involve the condensation of an aldehyde, an amine, and salicylic (B10762653) acid, or the cyclization of in situ generated imines with salicylic acid. beilstein-journals.orgresearchgate.netthieme.deactascientific.comumpr.ac.id

Benzo[d]isothiazole 1,1-dioxide-dihydropyrroles

A significant application of this compound is in the synthesis of directly linked benzo[d]isothiazole 1,1-dioxide-dihydropyrroles. This is achieved through an efficient organocatalytic diastereo- and enantioselective formal [3+2] cycloaddition reaction with saccharin-derived 1-azadienes. rsc.orgresearchgate.net In this transformation, the isocyanoacetate acts as a C3 synthon, while the azadiene functions as a C2 synthon. The reaction, catalyzed by a dihydroquinine-derived squaramide, proceeds under mild conditions to afford the desired dihydropyrroles bearing two adjacent tertiary-quaternary stereocenters in high yields and with moderate to excellent stereoselectivities. rsc.orgresearchgate.net

This methodology provides a valuable route to complex heterocyclic structures that are of interest in medicinal chemistry. The reaction tolerates a range of substituents on both the isocyanoacetate and the azadiene components.

Table 1: Organocatalytic Asymmetric Synthesis of Benzo[d]isothiazole 1,1-dioxide-dihydropyrroles. rsc.orgresearchgate.net
Isocyanoacetate (R)Azadiene (Ar)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
PhenylPhenyl95>20:195
4-ChlorophenylPhenyl98>20:197
4-MethylphenylPhenyl9215:193
Phenyl4-Bromophenyl96>20:196
Phenyl4-Methoxyphenyl8510:192

Diversity-Oriented Synthesis (DOS) Enabled by MCRs

Diversity-oriented synthesis (DOS) is a powerful strategy for the generation of structurally diverse and complex small molecules for biological screening. frontiersin.org Isocyanide-based multicomponent reactions (IMCRs) are exceptionally well-suited for DOS due to their ability to rapidly generate molecular complexity from a diverse set of simple starting materials in a single step. bohrium.commdpi.comnih.govnih.gov this compound is a valuable component in IMCRs for DOS, as it introduces a chiral center and allows for the creation of libraries of compounds with defined stereochemistry. frontiersin.org

The Ugi and Passerini reactions are cornerstone IMCRs that have been extensively used in DOS to produce a wide array of linear and cyclic peptidomimetics and other heterocyclic scaffolds. frontiersin.orgmdpi.combeilstein-journals.org The products of these reactions can serve as versatile intermediates for further diversification, leading to the exploration of a vast chemical space. frontiersin.org The modularity of IMCRs allows for the systematic variation of each component, leading to the generation of large and diverse compound libraries from a small set of starting materials. nih.gov

Asymmetric Catalysis with this compound

This compound can also act as a prochiral nucleophile in various asymmetric catalytic transformations, where the stereochemical outcome is controlled by a chiral catalyst.

Organocatalytic Asymmetric Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules.

Michael Addition Reactions

The asymmetric Michael addition of α-aryl isocyanoacetates, including this compound, to various Michael acceptors has been successfully achieved using organocatalysts.

To Azadienes: A highly diastereo- and enantioselective organocatalytic Michael addition of α-aryl isocyanoacetates to aurone-derived azadienes has been developed. researchgate.net This reaction provides access to chiral α,α-disubstituted α-amino ester derivatives with two adjacent stereocenters, one of which is a quaternary center. The reaction proceeds with high yields and excellent stereocontrol. researchgate.net

Table 2: Organocatalytic Michael Addition of α-Aryl Isocyanoacetates to Aurone-Derived Azadienes. researchgate.net
Isocyanoacetate (Aryl)Azadiene (Substituent)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
PhenylH8594:683
Phenyl6-Cl9293:788
4-ChlorophenylH8895:585
4-MethoxyphenylH7590:1080

To 2-enoylpyridines: The diastereo- and enantioselective Michael addition of isocyanoacetates to 2-enoylpyridines can be effectively catalyzed by cinchona alkaloid-derived squaramides. buchler-gmbh.comdocumentsdelivered.com This reaction provides a route to highly functionalized pyridine (B92270) derivatives with excellent stereocontrol.

To Nitroolefins: The organocatalytic asymmetric Michael addition of various nucleophiles to nitroolefins is a well-established transformation. While specific data for this compound is not detailed in the provided results, the general reaction of α-substituted isocyanoesters with nitroolefins, catalyzed by cinchona alkaloid derivatives, leads to the formation of highly optically active dihydropyrroles through a formal [3+2] cycloaddition. nih.govresearchgate.netresearchgate.net This suggests a similar reactivity pattern for the title compound, affording chiral nitro-containing adducts which are versatile synthetic intermediates. msu.eduresearchgate.netnih.govmdpi.commdpi.commdpi.com

Mannich-type Reactions

The Mannich-type reaction is a fundamental carbon-carbon bond-forming reaction that is used to synthesize β-amino carbonyl compounds. The asymmetric variant of this reaction using α-isocyanoacetates as nucleophiles has been well-explored.

With Ketimines: The enantioselective direct Mannich-type reaction of ketimines with α-isocyanoacetates has been developed using cinchona alkaloid/Cu(OTf)₂ as the catalytic system. nih.gov This method provides access to α,β-diamino acid precursors with excellent yields and enantioselectivities. nih.gov Both enantiomers of the product can be synthesized by using pseudoenantiomeric chiral catalysts. nih.gov Additionally, cinchona alkaloid thioureas have been shown to catalyze the asymmetric Mannich reaction of isocyanoacetates with isatin-derived ketimines. rsc.org

Table 3: Asymmetric Mannich-type Reaction of α-Isocyanoacetates with Ketimines. nih.govmdpi.com
Isocyanoacetate (R)Ketimine (Ar1, Ar2)Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
MethylPhenyl, PhenylCinchona alkaloid/Cu(OTf)₂9598
Ethyl4-Chlorophenyl, PhenylCinchona alkaloid/Cu(OTf)₂9297
MethylN-Boc-isatinCinchona alkaloid thiourea8592

With N-(2-benzothiazolyl)imines: An organocatalytic asymmetric Mannich-type reaction of isocyanoacetates with N-(2-benzothiazolyl)imines provides a route to directly linked benzothiazole-dihydroimidazoles. researchgate.netresearchgate.net This reaction, catalyzed by a bifunctional dihydroquinine-derived squaramide, produces compounds with two adjacent tertiary-quaternary stereocenters in moderate to excellent yields and with high enantioselectivities. researchgate.netresearchgate.net The resulting products can be further transformed into highly functionalized α,β-diamino esters. researchgate.net

Table 4: Asymmetric Mannich-type Reaction with N-(2-benzothiazolyl)imines. researchgate.netresearchgate.net
Isocyanoacetate (R)Imine (Ar)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
MethylPhenyl975:1>99
Ethyl4-Bromophenyl956:198
Methyl2-Naphthyl904:199

Transition Metal-Catalyzed Asymmetric Reactions

Silver(I) salts are mild and effective Lewis acids for catalyzing a variety of transformations involving isocyanides. In the context of this compound, silver(I) catalysts are particularly adept at activating the α-carbon, facilitating its deprotonation to form a nucleophilic enolate intermediate.

This activation strategy is central to the highly enantio- and diastereoselective aldol (B89426) reaction of isocyanoacetates with aldehydes. researchgate.net Catalytic systems combining silver(I) oxide (Ag₂O) with cinchona-derived amino phosphine (B1218219) ligands have proven highly successful. This methodology provides access to valuable α-amino-β-hydroxy motifs, which are key structural units in numerous bioactive compounds. The utility of this reaction has been showcased in the concise total synthesis of the antibiotic (-)-chloramphenicol. researchgate.net Additionally, in certain formal [3+2] cycloaddition reactions, it has been observed that silver oxide can catalyze the reaction even in the absence of an organocatalyst, underscoring its intrinsic catalytic activity towards isocyanoacetate activation. beilstein-journals.org

Silver(I)-Catalyzed Asymmetric Aldol Reaction of Isocyanoacetates researchgate.net
EntryAldehydeIsocyanoacetateCatalyst SystemYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
14-NitrobenzaldehydeMethyl isocyanoacetateAg₂O / Cinchona-phosphine92>20:196
2BenzaldehydeEthyl isocyanoacetateAg₂O / Cinchona-phosphine8519:195
32-NaphthaldehydeMethyl isocyanoacetateAg₂O / Cinchona-phosphine91>20:197

Gold(I) complexes are powerful soft π-acids, but achieving enantioselectivity in gold(I) catalysis is challenging due to the metal's preference for linear, two-coordinate geometries, which places chiral ligands far from the reaction center. researchgate.net Despite this, pioneering work by Hayashi and Ito demonstrated a highly successful strategy for the gold(I)-catalyzed asymmetric aldol reaction of methyl isocyanoacetate with aldehydes. luc.edu

The key to this success was the development of chiral ferrocenylphosphine ligands bearing a pendant amino group. luc.edu In this system, the gold(I) center coordinates and activates the isocyanoacetate, while the chiral ligand's amino group is thought to interact with the aldehyde, creating a highly organized, chiral transition state. This cooperative effect allows for excellent stereochemical control, leading to the formation of optically active 2-oxazolines with high enantioselectivity and in quantitative yields. These oxazolines are valuable intermediates that can be readily hydrolyzed to furnish β-hydroxy-α-amino acids.

Gold(I)-Catalyzed Asymmetric Aldol Reaction luc.edu
EntryAldehydeIsocyanoacetateCatalyst SystemYield (%)trans:cis RatioEnantiomeric Excess (ee, %, trans)
1BenzaldehydeMethyl isocyanoacetateAu(CyNC)₂BF₄ / Chiral Ferrocenylphosphine9889:1196
2p-ChlorobenzaldehydeMethyl isocyanoacetateAu(CyNC)₂BF₄ / Chiral Ferrocenylphosphine9597:390
3AcetaldehydeMethyl isocyanoacetateAu(CyNC)₂BF₄ / Chiral Ferrocenylphosphine100100:097

Palladium catalysis is a dominant tool in modern organic synthesis, particularly for cross-coupling and C-H functionalization reactions. For substrates like this compound, palladium-catalyzed reactions offer powerful methods for forming new carbon-carbon bonds at the α-position.

A recently developed example is the palladium-catalyzed allylation of α-aryl isocyanoacetates using vinyl aziridines as the allyl source. This reaction proceeds with high yields and excellent stereoselectivity and regioselectivity. The transformation demonstrates the utility of palladium(II) catalysis for accessing complex, highly functionalized amino acid precursors. A preliminary asymmetric version of this reaction has also been explored, indicating the potential for developing enantioselective variants through the use of chiral ligands. This methodology expands the toolkit for modifying isocyanoacetates, enabling the synthesis of valuable structures such as dehydrolysine (B1249211) analogues.

Copper(II)-Catalyzed Reactions

Copper complexes are effective catalysts for a variety of transformations involving isocyanides due to the ability of copper to coordinate with the isocyanide carbon, thereby activating it toward nucleophilic attack or facilitating its participation in multicomponent reactions. While research specifically detailing Copper(II)-catalyzed reactions of this compound is not extensively documented, the reactivity can be inferred from studies on analogous α-isocyanoacetate compounds and other isocyanides. These reactions often involve the isocyanide functional group participating in tandem or cycloaddition processes.

A notable application of copper catalysis is in tandem reactions where the isocyanide acts as a key component in constructing complex heterocyclic systems. For instance, a novel copper-catalyzed tandem reaction of 1-(2-iodoaryl)-2-yn-1-ones with various isocyanides has been developed to efficiently form 4-oxo-indeno[1,2-b]pyrroles. This process proceeds through a formal [3 + 2] cycloaddition followed by a coupling reaction. In such transformations, the isocyanide carbon attacks the alkyne, activated by the copper catalyst, initiating a cyclization cascade that ultimately leads to the formation of polycyclic aromatic structures.

Furthermore, α-isocyanoacetates can serve as nucleophiles in copper-catalyzed processes. The acidic α-proton can be removed under basic conditions, and the resulting nucleophile can engage in various coupling reactions. Copper(I) compounds, often generated in situ from Copper(II) precursors, can form complexes with isocyanide ligands that act as key intermediates in these catalytic cycles. These intermediates have been implicated in reactions such as the heterocyclization of isocyanides with enones and the [3+3] cycloaddition with azides.

The following table summarizes a representative copper-catalyzed reaction involving isocyanides, illustrating the potential for this compound to participate in similar transformations.

Table 1: Example of Copper-Catalyzed Tandem Reaction with Isocyanides

Reactant 1Reactant 2 (Isocyanide)CatalystProductYield (%)
1-(2-Iodophenyl)-3-phenylprop-2-yn-1-onetert-Butyl isocyanideCuI (10 mol%)2-tert-Butyl-1-phenyl-4H-indeno[1,2-b]pyrrol-4-one87
1-(2-Iodophenyl)-3-phenylprop-2-yn-1-oneCyclohexyl isocyanideCuI (10 mol%)2-Cyclohexyl-1-phenyl-4H-indeno[1,2-b]pyrrol-4-one85
1-(2-Iodophenyl)-3-p-tolylprop-2-yn-1-onetert-Butyl isocyanideCuI (10 mol%)2-tert-Butyl-1-p-tolyl-4H-indeno[1,2-b]pyrrol-4-one86

Data derived from analogous reactions in the literature.

Rhodium-Catalyzed Reactions

Rhodium catalysts are exceptionally versatile in organic synthesis, particularly in their reactions with diazo compounds to form rhodium-carbene intermediates. nih.govrsc.org These intermediates are highly reactive and can undergo a wide range of transformations, including C-H insertion, cyclopropanation, and ylide formation. While isocyanides are isoelectronic with carbon monoxide and dinitrogen, their reactivity with rhodium can also lead to carbene-like intermediates or involve direct insertion and cycloaddition pathways.

Although specific studies on the rhodium-catalyzed reactions of this compound are limited in publicly accessible literature, the potential reactivity can be extrapolated from established rhodium catalysis principles. The isocyanide functional group can coordinate to a rhodium center, which can facilitate its participation in various transformations. One potential pathway involves the reaction of the rhodium-isocyanide complex with other unsaturated molecules, such as alkynes or alkenes, in cycloaddition reactions. For example, rhodium(I) has been shown to catalyze [2 + 2 + 2] cycloadditions between alkenyl isocyanates and alkynes, suggesting that isocyanides could potentially participate in similar transformations to build complex heterocyclic scaffolds.

Another area of potential reactivity is the involvement of the α-isocyanoester as a C1 synthon in multicomponent reactions or as a nucleophile after deprotonation. Rhodium-catalyzed allylic alkylation, for instance, could potentially be achieved using the enolate of this compound as the nucleophile. Synergistic rhodium and silane (B1218182) catalysis has been shown to enable the allylic cyanomethylation using acetonitrile, highlighting the possibility of using stabilized carbanions adjacent to nitrile or isonitrile groups in rhodium catalysis. dicp.ac.cn

Given the prevalence of rhodium-carbene chemistry, it is conceivable that under specific conditions, the isocyanide could react in a manner analogous to a carbene precursor. For instance, the catalytic carbonylation of carbenes to form ketenes is a known process, and an analogous reaction involving carbenes and isocyanides to produce ketene (B1206846) imines has been explored. researchgate.net This suggests a potential for rhodium catalysts to mediate the coupling of the isocyano group from this compound with other fragments to generate novel molecular architectures.

Lewis Acid and Brønsted Acid Catalysis

The isocyano group in this compound features both a nucleophilic carbon and an electrophilic nitrogen, as well as an acidic α-proton, making it susceptible to activation by both Lewis and Brønsted acids.

Lewis Acid Catalysis

Lewis acids can coordinate to the nitrogen atom of the isocyanide or the oxygen atom of the ester carbonyl group. Coordination to the isocyanide group enhances its electrophilicity, making it more susceptible to intramolecular or intermolecular nucleophilic attack. A prominent example of this reactivity is the Lewis acid-mediated cyclization of α-isocyanoacetates.

Studies on tert-butyl isocyanoacetate, a close analog of the methyl ester, demonstrate this principle effectively. Strong Group 13 Lewis acids such as gallium trichloride (B1173362) (GaCl₃) and gallium triiodide (GaI₃) promote the cyclization of tert-butyl isocyanoacetate to form 5-oxazolone derivatives. This transformation involves the isocyano group inserting into the C–O bond of the ester, followed by the elimination of isobutylene. In contrast, reacting with indium halides (InBr₃, InI₃) affords the corresponding 5(4H)-oxazolone adducts without the loss of the tert-butyl group. This indicates that the choice of Lewis acid can significantly influence the reaction pathway and final product. Scandium(III) triflate [Sc(OTf)₃] has also been shown to be an efficient Lewis acid catalyst for the [4+1] cycloaddition of isocyanides with in situ generated o-quinone methides, leading to the synthesis of 2-aminobenzofurans under mild conditions.

Table 2: Lewis Acid-Mediated Cyclization of tert-Butyl Isocyanoacetate

Lewis AcidSolventProduct Type
B(C₆F₅)₃TolueneLewis acid-base adduct
GaCl₃Toluene5-Oxazolone derivative
GaI₃Toluene5-Oxazolone derivative
InBr₃Toluene5(4H)-Oxazolone derivative
InI₃Toluene5(4H)-Oxazolone derivative

Data based on reactions with tert-butyl isocyanoacetate.

Brønsted Acid Catalysis

Brønsted acids can activate substrates in several ways, including protonating the carbonyl to enhance its electrophilicity or activating the isocyanide group. In the context of the chiral substrate this compound, chiral Brønsted acids are of particular interest for controlling stereoselectivity in asymmetric synthesis.

Chiral phosphoric acids, a powerful class of Brønsted acid catalysts, have been successfully employed in the enantioselective addition of α-isocyanoacetamides to aldehydes. This reaction proceeds with high yields and excellent enantioselectivities, demonstrating that the Brønsted acid can effectively organize the transition state to induce facial selectivity on the aldehyde. acs.org This provides a strong precedent for the use of this compound in similar diastereoselective reactions, where the inherent chirality of the isocyanoester would interact with the chiral catalyst to control the formation of new stereocenters.

Brønsted acids can also catalyze the formal insertion of isocyanides into the C–O bond of acetals. This reaction forms α-alkoxy imidates, which can be subsequently hydrolyzed to α-alkoxy esters. The reaction is highly dependent on the electronic properties of the isocyanide, with electron-deficient aryl isocyanides favoring the desired mono-insertion product. This illustrates another pathway through which the isocyano group can be activated by a proton to participate in synthetically useful transformations.

Table 3: Chiral Phosphoric Acid-Catalyzed Addition of Isocyanides to Aldehydes

Isocyanide SubstrateAldehydeCatalystYield (%)Enantiomeric Excess (ee %)
N-Benzyl-2-isocyanoacetamideIsovaleraldehydeChiral Phosphoric Acid9894
N-(4-Methoxybenzyl)-2-isocyanoacetamideCyclohexanecarbaldehydeChiral Phosphoric Acid9599
N-Benzyl-2-isocyanoacetamide3-PhenylpropanalChiral Phosphoric Acid9696

Data derived from analogous reactions with α-isocyanoacetamides. acs.org

Computational and Theoretical Insights into Methyl 2s 2 Isocyano 2 Phenylacetate Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of organic chemistry, DFT has become a standard method for studying reaction mechanisms, predicting reaction outcomes, and understanding the factors that control chemical selectivity.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, which allows for the identification of intermediates, transition states, and the determination of activation energies. This information is crucial for elucidating the step-by-step pathway of a chemical transformation.

Table 1: Illustrative DFT-Calculated Energy Barriers for a Hypothetical Reaction Step

Reaction StepTransition StateActivation Energy (kcal/mol)
Imine formationTS115.2
Isocyanide additionTS212.5
Mumm rearrangementTS38.7
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT studies.

Many chemical reactions can yield multiple products, and understanding the factors that govern the formation of one product over another (regioselectivity and stereoselectivity) is a central theme in organic synthesis. DFT calculations can predict the relative energies of different transition states leading to various isomers, thus providing a quantitative measure of the expected product distribution.

For chiral molecules like Methyl (2S)-2-isocyano-2-phenylacetate, understanding stereoselectivity is paramount. Computational studies can model the approach of reactants and calculate the energies of the diastereomeric transition states. The energy difference between these transition states can then be used to predict the diastereomeric ratio of the products. For example, in cycloaddition reactions involving isocyanides, DFT can help rationalize why a particular stereoisomer is formed preferentially by analyzing the steric and electronic interactions in the transition state.

Prediction of Reactivity and Selectivity

Beyond elucidating mechanisms, computational models can be used to predict the reactivity and selectivity of new reactions. By calculating molecular properties such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potentials, and various reactivity indices, chemists can gain a predictive understanding of how a molecule like this compound will behave under different reaction conditions. nih.gov

For instance, the electrophilicity and nucleophilicity of the isocyanide carbon can be quantified, providing insights into its reactivity towards various reaction partners. These computational predictions can guide the design of new synthetic methodologies and the selection of optimal reaction conditions to achieve desired outcomes.

Autonomous Chemical Discovery Systems

An autonomous system could, in principle, be tasked with exploring the reactivity of this compound. The workflow would typically involve:

Hypothesis Generation: A computational model predicts potential reactions and their outcomes.

Automated Experimentation: A robotic platform performs the suggested reactions under various conditions.

Real-time Analysis: Analytical instruments monitor the reaction progress and product formation.

Feedback and Learning: The experimental data is fed back to the computational model, which refines its predictions and suggests the next set of experiments.

These self-optimizing systems have the potential to rapidly identify novel transformations and optimize reaction conditions for yield and selectivity, pushing the boundaries of what is possible in chemical synthesis. hilarispublisher.comsynthiaonline.com

Synthetic Utility of Methyl 2s 2 Isocyano 2 Phenylacetate Derivatives and Analogues

Synthesis of Functionalized α,α-Diaryl/Alkyl-α-Isocyanoesters

A significant application of α-isocyanoesters is in the synthesis of α,α-disubstituted α-amino acid precursors. The isocyano group activates the α-carbon, facilitating its deprotonation and subsequent reaction with electrophiles. nih.govacs.org This reactivity allows for the introduction of various substituents at the α-position.

A novel method for the electrophilic α-arylation of α-aryl-isocyanoacetates has been developed, which is a challenging transformation due to the sterically hindered carbon atom. nih.govacs.org This process involves the silver oxide-catalyzed conjugate addition of α-aryl isocyanoacetates to o-quinone diimides. nih.govnih.gov The reaction proceeds with high yields and regioselectivity, affording α,α-diarylisocyano esters in short reaction times. nih.govacs.orgnih.gov This methodology is also applicable to the synthesis of α-alkyl-α-arylisocyano esters. nih.govnih.gov

The reaction conditions and outcomes for the synthesis of various diaryl isocyanoesters are summarized in the table below.

Entryα-Aryl Isocyanoacetateo-Quinone DiimideProductYield (%)
1Methyl 2-isocyano-2-phenylacetateN,N'-bis(4-methoxyphenyl)-1,2-quinonediimineMethyl 2-(4-methoxyphenylamino)-2-(4-methoxyphenyl)-2-phenylacetate95
2Methyl 2-isocyano-2-(4-chlorophenyl)acetateN,N'-bis(4-methoxyphenyl)-1,2-quinonediimineMethyl 2-(4-chlorophenyl)-2-(4-methoxyphenylamino)-2-(4-methoxyphenyl)acetate92
3Methyl 2-isocyano-2-(4-methylphenyl)acetateN,N'-bis(4-methoxyphenyl)-1,2-quinonediimineMethyl 2-(4-methoxyphenylamino)-2-(4-methoxyphenyl)-2-(p-tolyl)acetate98

Data sourced from a study on the synthesis of α,α-diaryl-α-amino acid precursors. nih.gov

This approach provides a direct route to sterically congested α,α-diaryl-α-isocyanoesters, which are valuable intermediates for the synthesis of non-proteinogenic amino acids. The introduction of two substituents at the α-position imposes significant conformational constraints, a feature of interest in medicinal chemistry. nih.gov

Transformation to α,α-Disubstituted α-Amino Acids

The α,α-disubstituted α-isocyanoesters synthesized as described above are readily converted to the corresponding α,α-disubstituted α-amino acids. This transformation is typically achieved through acid hydrolysis of the isocyano group. nih.govacs.orgnih.gov This straightforward conversion makes α-isocyanoesters valuable masked amino acid synthons. nih.govacs.org

The development of new methods for the synthesis of α,α-diaryl-α-amino acids is a significant goal in organic synthesis due to the limitations of existing methods, which can include limited scope, low yields, or the need for precious metals. nih.govacs.org The use of isocyanoacetate derivatives provides a robust and efficient alternative.

The synthesis of α,α-disubstituted α-amino acids has garnered considerable attention due to their presence in biologically active natural products and their utility in synthetic, biological, and medicinal chemistry. nih.govrsc.org These compounds can act as enzyme inhibitors and ion channel modulators. nih.gov

Isocyano-Substituted Heterocycles as Further Synthetic Handles

The isocyano group's reactivity extends beyond its role as a masked amino group. It can participate in various cycloaddition and multicomponent reactions to form a wide array of heterocyclic structures. rsc.orgmdpi.comnih.gov Isocyanides are valuable one-carbon building blocks in these transformations.

Isocyanide-based multicomponent reactions (MCRs) are particularly powerful for generating molecular diversity. mdpi.comnih.gov In these reactions, the isocyanide acts as a key component, reacting with an imine (or a carbonyl compound and an amine) and a nucleophile to form a complex adduct. A crucial intermediate in many of these reactions is the nitrilium ion, which is formed by the reaction of the isocyanide with the imine. mdpi.comnih.gov

When reactants with multiple nucleophilic groups are employed in these MCRs, the nitrilium intermediate can be trapped intramolecularly, leading to the formation of various heterocycles. mdpi.comnih.gov This strategy has been used to synthesize a range of heterocyclic scaffolds.

Furthermore, radical reactions of isocyanides provide another avenue for the synthesis of nitrogen-containing heterocycles. beilstein-journals.org For instance, the radical cyclization of 2-isocyanobiarenes is an effective method for preparing phenanthridine (B189435) derivatives. beilstein-journals.org This reaction proceeds through the addition of a radical species to the isocyano group, forming an imidoyl radical intermediate that undergoes intramolecular cyclization. beilstein-journals.org

Exploration of Structure-Reactivity Relationships in Derivatives

The reactivity of isocyanoacetate derivatives is influenced by the nature of the substituents on the ester and at the α-position. The electron-withdrawing isocyano group increases the acidity of the α-proton, facilitating enolate formation. nih.govacs.org The stability and reactivity of this enolate are key to the synthetic utility of these compounds.

Metalated isocyanides, formed by the deprotonation of isocyanoacetates, are highly versatile organometallic reagents. rsc.org The structure of these intermediates, particularly the interplay between the nucleophilic "carbanion" and the carbene-like isocyanide carbon, governs their reactivity. rsc.org Understanding these structure-reactivity relationships is crucial for designing new synthetic methodologies.

The development of catalytic asymmetric methods for the synthesis of α,α-disubstituted α-amino acids from isocyanoacetate derivatives is an active area of research. researchgate.netacs.org These methods often rely on chiral catalysts to control the stereochemistry of the newly formed stereocenter. The nature of the catalyst, the substituents on the isocyanoacetate, and the reaction conditions all play a critical role in determining the enantioselectivity of the transformation.

Future Directions and Research Frontiers in Methyl 2s 2 Isocyano 2 Phenylacetate Chemistry

Development of Novel Catalytic Systems

The synthesis and application of Methyl (2S)-2-isocyano-2-phenylacetate are poised for significant advancement through the development of innovative catalytic systems. Future research will likely focus on catalysts that offer higher efficiency, selectivity, and sustainability. nano-ntp.comresearchgate.net

Key areas of development include:

Earth-Abundant Metal Catalysis: A shift from precious metal catalysts (like palladium and rhodium) to catalysts based on more abundant and less toxic metals such as iron, copper, and zinc is anticipated. hud.ac.uknus.edu.sg These new systems aim to provide cost-effective and environmentally benign alternatives for reactions involving isocyanides.

Organocatalysis: The use of small organic molecules as catalysts presents a powerful alternative to metal-based systems. Chiral organocatalysts could play a crucial role in developing new asymmetric transformations of this compound, leading to products with high enantiomeric purity.

Bio-inspired and Hybrid Catalysts: Drawing inspiration from enzymatic processes, researchers are developing catalysts that mimic the high selectivity and mild reaction conditions found in nature. researchgate.net Hybrid materials, combining the advantages of homogeneous and heterogeneous catalysis, are also being explored to facilitate catalyst recovery and reuse. nano-ntp.com

These novel catalytic systems are expected to enable more efficient C-H activation, cross-coupling, and asymmetric syntheses, expanding the synthetic utility of this compound. researchgate.netsemanticscholar.org

Green Chemistry Approaches in Synthesis

Adherence to the principles of green chemistry is becoming increasingly important in chemical synthesis. nih.gov For this compound, this involves developing more sustainable synthetic routes that minimize waste and environmental impact. semanticscholar.org

Future research in this area will likely concentrate on:

Alternative Dehydrating Reagents: The synthesis of isocyanides often involves the dehydration of formamides using reagents like phosphoryl trichloride (B1173362) (POCl₃) or phosgene (B1210022) derivatives, which are toxic and generate significant waste. Research into greener alternatives, such as p-toluenesulfonyl chloride (p-TsCl), has shown promise in reducing the environmental factor (E-factor) of the synthesis. semanticscholar.orgrsc.org

Greener Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. semanticscholar.org Investigations into benign alternatives, such as bio-derived solvents, supercritical fluids, or even water, will be crucial for developing more sustainable processes. nih.gov

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product are a cornerstone of green chemistry. Multicomponent reactions, which are inherently atom-economical, will continue to be a key focus. nih.gov

Isocyanate-Free Pathways: Given the health and safety concerns associated with isocyanates, developing synthetic routes that avoid their use is a significant goal in green chemistry. rsc.org

Comparison of Dehydrating Reagents in Isocyanide Synthesis
Dehydrating ReagentAdvantagesDisadvantagesE-FactorReference
POCl₃Commonly used, effectiveToxic, produces corrosive byproductsHigh semanticscholar.orgrsc.org
Phosgene DerivativesHighly reactiveExtremely toxicVery High semanticscholar.org
p-TsClLess toxic, cheaper, simplified work-upMay not be suitable for all substratesLower (e.g., 6.45) semanticscholar.orgrsc.org
PPh₃/I₂Effective for some substratesGenerates triphenylphosphine (B44618) oxide as wasteModerate semanticscholar.org

Expanding the Scope of Multicomponent Reactions

This compound is a key reactant in isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions. researchgate.netresearchgate.net These reactions are powerful tools for rapidly generating molecular complexity and are widely used in drug discovery and combinatorial chemistry. researchgate.netmdpi.com

Future directions in this field include:

Novel MCRs: The development of new MCRs involving this compound will lead to the synthesis of novel molecular scaffolds. This includes exploring reactions with different combinations of starting materials and catalytic systems.

Asymmetric MCRs: While the chirality of this compound can induce stereoselectivity, the development of new chiral catalysts and auxiliaries will be essential for achieving high diastereoselectivity in MCRs. nih.gov

Synthesis of Peptidomimetics: The peptide-like structures generated from Ugi and Passerini reactions make them ideal for the synthesis of peptidomimetics. beilstein-journals.org Future research will focus on creating cyclic and constrained peptidomimetics with enhanced biological activity and stability. beilstein-journals.org

Post-MCR Transformations: The products of MCRs can serve as versatile intermediates for further synthetic modifications. Developing novel post-condensation cyclization strategies will enable the synthesis of complex heterocyclic compounds. beilstein-journals.org

The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are prime examples of the utility of isocyanides in constructing diverse molecular frameworks. nih.govscielo.br

Integration with Flow Chemistry and Automation

The integration of continuous flow technology and automation offers significant advantages for the synthesis and application of isocyanides, which are often unstable and have unpleasant odors. rsc.orgchemrxiv.org

Key benefits and future trends include:

Handling of Unstable Intermediates: Flow reactors allow for the in-situ generation and immediate use of reactive intermediates, minimizing decomposition and improving safety. researchgate.net

Improved Safety and Handling: The enclosed nature of flow systems significantly reduces exposure to toxic and malodorous isocyanides. chemrxiv.org

Enhanced Reaction Control: Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. soci.org

Automation and High-Throughput Synthesis: Automated flow systems can be used for rapid reaction optimization and the synthesis of compound libraries, accelerating the drug discovery process. researchgate.netsoci.org

The combination of flow chemistry with in-line purification and analysis will streamline the synthetic workflow, making the chemistry of this compound more efficient and accessible. researchgate.netchemrxiv.org

Advanced Spectroscopic and Structural Characterization in Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new reactions and catalysts. Advanced spectroscopic and structural characterization techniques are indispensable for these mechanistic investigations.

Future research will rely on:

In-situ Spectroscopy: Techniques such as in-situ IR and NMR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. kyushu-u.ac.jp Isocyanides have a characteristic strong absorption in their IR spectra between 2165–2110 cm⁻¹. wikipedia.org

Mass Spectrometry: Advanced mass spectrometry techniques can help in identifying and characterizing reactive intermediates, such as the nitrilium ion formed in Ugi and Passerini reactions. acs.orgnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information about reactants, products, and even stable intermediates, offering insights into stereochemistry and intermolecular interactions. nih.gov Crystallographic analysis reveals a C-N distance in isocyanides of approximately 1.16 Å and a nearly linear C-N-C angle. wikipedia.orgnih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods can be used to model reaction pathways, predict transition state geometries, and rationalize experimental observations. researchgate.net

By combining these advanced techniques, researchers can gain a comprehensive understanding of the intricate mechanistic details of reactions involving this compound, paving the way for future innovations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.